1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one
CAS No.:
Cat. No.: VC17276720
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 2-benzyl-4-ethyl-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C11H13N3O/c1-2-13-9-12-14(11(13)15)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
| Standard InChI Key | JYRZIJFWEZKDEH-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=NN(C1=O)CC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one features a 1,2,4-triazole core substituted at the N1 position with a benzyl group and at the N4 position with an ethyl moiety. X-ray crystallographic studies of analogous triazolinones reveal triclinic crystal systems with unit cell parameters in the range of a = 9.0366–12.0571 Å and interaxial angles between 94.172°–110.733° . The benzyl substituent introduces aromatic stacking capabilities, while the ethyl group enhances lipophilicity, critical for membrane permeability in biological systems.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 535961-34-3 |
| Space Group | Triclinic (analogous) |
| Density | 1.32 g/cm³ (calculated) |
Electronic Characteristics
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict a HOMO-LUMO energy gap of 5.2 eV, indicating moderate electronic stability . The molecular electrostatic potential map shows electron-rich regions localized on the triazole ring's nitrogen atoms, facilitating hydrogen bonding and electrophilic interactions . Nonlinear optical (NLO) simulations reveal a first hyperpolarizability (β) value 1.8× greater than urea, suggesting applications in photonic materials .
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via a two-step alkylation strategy:
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Azide Formation: Benzyl bromide reacts with sodium azide to generate benzyl azide.
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Cyclocondensation: The azide undergoes Huisgen-type cycloaddition with ethyl propiolate under Cu(I) catalysis, followed by oxidative aromatization .
Alternative solvent-free methods utilizing ball-milling techniques with Cu/Al₂O₃ catalysts achieve yields >85% while reducing environmental impact .
Crystallographic Validation
Single-crystal X-ray diffraction of related triazolinones confirms planar triazole rings with dihedral angles of 7.08°–74.53° relative to aromatic substituents . Intermolecular C–H⋯O hydrogen bonds (2.65–2.89 Å) and π-π stacking interactions (3.632 Å centroid distance) stabilize the crystal lattice .
Spectroscopic Profiling
Nuclear Magnetic Resonance
¹H NMR (500 MHz, DMSO-d₆): δ 5.64 (s, 2H, CH₂), 7.26–7.38 (m, 5H, Ar-H), 4.48 (q, 2H, CH₂CH₃), 1.29 (t, 3H, CH₃) .
¹³C NMR (125 MHz): δ 148.1 (C=O), 136.1 (Ar-C), 128.0–128.7 (Ar-CH), 54.9 (N-CH₂), 23.1 (CH₂CH₃) .
Vibrational Spectroscopy
IR (KBr, cm⁻¹): 1685 (C=O), 1550 (C=N), 1450 (Ar C=C), 1240 (C–N) . DFT-calculated frequencies show <2% deviation from experimental values, validating computational models .
Biological Activities
Angiotensin II Receptor Antagonism
Structural analogs like 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one demonstrate potent angiotensin II receptor binding (IC₅₀ = 12 nM) . Molecular docking suggests the benzyl group occupies the receptor's hydrophobic pocket, while the triazole carbonyl forms hydrogen bonds with Lys199 .
Computational Insights
Solvent Effects
Onsager continuum model calculations show a 14.3 kcal/mol energy decrease when moving from cyclohexane (ε=2.02) to water (ε=78.39), indicating strong solvent-polarity dependence .
Thermodynamic Properties
At 298 K, the compound exhibits:
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ΔHformation = 45.2 kcal/mol
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ΔG = 38.7 kcal/mol
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S = 89.4 cal/mol·K
These values suggest spontaneous solubility in polar aprotic solvents like DMF .
Comparative Analysis
Table 2: Triazolinone Derivatives Comparison
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